molecular formula C23H23N5O4S3 B2632827 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 497063-84-0

2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No.: B2632827
CAS No.: 497063-84-0
M. Wt: 529.65
InChI Key: KAMLTMKKADYGBI-UHFFFAOYSA-N
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Description

Dihydropyrazole Substructure Analysis

The 4,5-dihydro-1H-pyrazole ring is a five-membered heterocycle with two adjacent saturated carbons (C4 and C5) and three nitrogen atoms. Key features include:

  • Substituents :
    • A 2,3-dimethoxyphenyl group at position 5.
    • A thiophen-2-yl group at position 3.
  • Saturation : Partial saturation at C4–C5 introduces conformational flexibility, allowing envelope or half-chair puckering.

Thiadiazolo[3,2-a]diazepinone Ring System

This fused heterocycle consists of:

  • A thiadiazole ring (five-membered, with two nitrogen and one sulfur atom).
  • A diazepinone ring (seven-membered, with two nitrogen atoms and a ketone group at position 8).
  • Fusion pattern : The thiadiazole ring is fused to the diazepinone at positions 3 (thiadiazole) and 2-a (diazepinone), creating a bicyclic system with a bridgehead nitrogen.

Thiophene and Dimethoxyphenyl Functional Groups

  • Thiophene : A five-membered aromatic ring with one sulfur atom, contributing π-electron density to the pyrazole core.
  • 2,3-Dimethoxyphenyl : A benzene ring with methoxy groups at positions 2 and 3, enhancing steric bulk and electronic effects.

Stereochemical Considerations and Conformational Dynamics

  • Chirality : The dihydropyrazole ring introduces two stereogenic centers at C4 and C5. However, synthetic routes using enaminones (as in ) often yield racemic mixtures unless chiral catalysts are employed.
  • Conformational analysis :
    • The diazepinone ring adopts a boat-like conformation due to partial saturation, as observed in related 1,2-diazepines.
    • The thiophene and dimethoxyphenyl groups impose steric constraints, favoring axial orientation of the pyrazole substituents to minimize non-bonded interactions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    • Thiophene protons : Two doublets at δ 7.32–7.46 ppm (J = 3.6 Hz) for H-3 and H-4.
    • Dihydropyrazole CH₂ : Multiplet at δ 3.12–3.45 ppm for C4–C5 protons.
    • Dimethoxyphenyl : Singlets at δ 3.73 (OCH₃) and δ 6.85–7.18 (aromatic protons).
  • ¹³C NMR :
    • Carbonyl (C=O) at δ 168.9 ppm (diazepinone) and δ 172.1 ppm (pyrazole-linked oxoethyl).

Infrared (IR) Spectroscopy

  • Strong absorption at 1,710 cm⁻¹ (C=O stretch, diazepinone).
  • Bands at 1,240 cm⁻¹ (C–O–C, methoxy) and 1,090 cm⁻¹ (C–S–C, thiadiazole).

Mass Spectrometry (MS)

  • Molecular ion : m/z 631.2 [M+H]⁺.
  • Key fragments:
    • m/z 298.1 (thiadiazolo-diazepinone core).
    • m/z 333.1 (dihydropyrazole-thiophene moiety).

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons

Proton Environment δ (ppm) Multiplicity
Thiophene H-3/H-4 7.32–7.46 Doublet
Dihydropyrazole CH₂ (C4–C5) 3.12–3.45 Multiplet
Dimethoxyphenyl OCH₃ 3.73 Singlet
Diazepinone NH 9.85 Broad

Table 2: Heterocyclic Core Identification

Ring System Ring Size Heteroatoms Key Functional Groups
Dihydropyrazole 5-membered 3 N
Thiadiazolo[3,2-a]diazepinone 7-membered 2 N, 1 S, 1 ketone C=O at position 8

Properties

IUPAC Name

2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S3/c1-31-17-7-3-6-14(21(17)32-2)16-12-15(18-8-5-11-33-18)25-28(16)20(30)13-34-23-26-27-10-4-9-19(29)24-22(27)35-23/h3,5-8,11,16H,4,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMLTMKKADYGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN4CCCC(=O)N=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one represents a complex organic structure with potential pharmacological significance. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure incorporates multiple functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula : C36H36N6O5S2
  • Molecular Weight : 696.85 g/mol
  • LogP : 6.3684 (indicating high lipophilicity)

The presence of thiophene and pyrazole rings suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit a wide range of biological activities including:

  • Anticancer : Compounds similar to the target have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial : The compound's structural components suggest potential efficacy against bacterial strains and fungi. Thiadiazole derivatives have been reported to possess significant antimicrobial properties .
  • Antioxidant : The antioxidant activity of related compounds has been documented, suggesting that this compound may also offer protective effects against oxidative stress .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Similar thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer therapy .
  • Enzyme Interaction : The compound may interact with key enzymes involved in tumorigenesis and inflammation through non-covalent interactions such as hydrogen bonding and π-π stacking .
  • Receptor Modulation : It is hypothesized that the compound may act as an antagonist or modulator at specific receptors involved in cellular signaling pathways relevant to cancer and inflammation.

Case Studies and Experimental Findings

A series of studies have evaluated the biological activities of structurally related compounds:

StudyCompoundActivityIC50 Value
Compound 20bAnticancer (HepG-2)4.37 ± 0.7 µM
Thiadiazole DerivativesAntimicrobialVaries by strain
Pyrazole-Thiadiazole HybridAntioxidantSignificant

These studies highlight the potential of the compound as a lead for further development in therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Analysis : SHELX-refined structures of pyrazoline analogues show planar geometries, critical for target binding .
  • Metabolic Pathways : Similar biotransformations in heterocycles involve cytochrome P450-mediated oxidation, suggesting hepatic metabolism for the target compound .
  • Limitations: Despite electronic similarities ("isovalency" ), structural rigidity in the diazepinone scaffold may reduce bioavailability compared to flexible guanidine derivatives .

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